molecular formula C16H22FN3O6S B2444988 N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide CAS No. 872862-84-5

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide

Cat. No.: B2444988
CAS No.: 872862-84-5
M. Wt: 403.43
InChI Key: HHSMKPNTTWADMN-UHFFFAOYSA-N
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Description

N'-[[3-(4-Fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 1,3-oxazinan-2-yl ring system, a 4-fluorophenyl sulfonyl group, and an oxamide linker. The 4-fluorophenyl sulfonyl moiety is a prominent pharmacophore known to enhance molecular properties such as metabolic stability and membrane permeability, and is frequently employed in the development of bioactive molecules . The 1,3-oxazinan-2-yl core is a saturated six-membered O,N-heterocycle that serves as a versatile scaffold for constructing conformationally constrained compounds, which is a common strategy in modern drug discovery for improving target selectivity and potency . This compound is primarily valued as a sophisticated chemical intermediate or building block for the synthesis of more complex target molecules. Researchers may utilize it in the exploration of novel therapeutic agents, particularly in areas where related sulfonyl-containing heterocycles have shown promise, such as the modulation of neuronal receptors or the inhibition of specific enzymes . Its structural features suggest potential application in the synthesis of candidate compounds for probing biological pathways. The presence of the polar oxamide linker and the hydroxpropyl tail can contribute to the molecule's overall solubility and hydrogen-bonding capacity, which are critical parameters in lead optimization. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O6S/c17-12-3-5-13(6-4-12)27(24,25)20-8-2-10-26-14(20)11-19-16(23)15(22)18-7-1-9-21/h3-6,14,21H,1-2,7-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSMKPNTTWADMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20FN3O6SC_{15}H_{20}FN_{3}O_{6}S, with a molecular weight of approximately 389.4 g/mol. The compound features a sulfonyl group, an oxazinan ring, and an oxamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H20FN3O6SC_{15}H_{20}FN_{3}O_{6}S
Molecular Weight389.4 g/mol
StructureContains a sulfonyl group and oxazinan ring

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor modulation. For instance, the presence of the fluorophenyl group is known to enhance lipophilicity and improve binding affinity to target sites.

Antimicrobial Activity

Studies have shown that compounds with structural similarities to this compound possess notable antimicrobial properties. For example, a related compound demonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an inhibitor of various enzymes involved in metabolic pathways. For example, SAR studies indicate that modifications in the oxazinan structure can lead to enhanced inhibition of cholesterol absorption enzymes .

Case Studies

  • Cholesterol Absorption Inhibition : A study evaluated the efficacy of structurally similar compounds in reducing serum cholesterol levels in animal models. The results indicated that modifications similar to those found in this compound resulted in significant reductions in liver cholesteryl esters .
  • Antifungal Efficacy : In vitro assessments demonstrated that derivatives of the compound exhibited antifungal activity against Candida species. The presence of electronegative substituents like fluorine was linked to improved activity due to increased electron density .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the functional groups attached to the oxazinan ring significantly influence the biological activity of the compound. Compounds with additional hydroxyl or fluorine groups tend to exhibit enhanced potency against specific targets.

Compound VariationObserved Activity
Addition of hydroxyl groupsIncreased antifungal activity
Substitution with electronegative atoms (F)Enhanced enzyme inhibition

Preparation Methods

Synthetic Strategy Overview

The target molecule comprises two primary structural motifs:

  • N-(3-hydroxypropyl)oxamide core
  • 3-(4-Fluorophenyl)sulfonyl-1,3-oxazinan-2-ylmethyl substituent

Synthesis typically proceeds via sequential assembly of these components, followed by coupling and functionalization. Three principal routes dominate the literature:

  • Route A : Oxamide formation → sulfonylation → oxazinan ring closure
  • Route B : Oxazinan synthesis → oxamide coupling
  • Route C : Convergent fragment coupling

Oxamide Core Synthesis

Diacetyloxamide Aminolysis

The oxamide moiety is synthesized through aminolysis of diacetyloxamide with 3-hydroxypropylamine. Adapted from US4981963A, this reaction employs a polar aprotic solvent (e.g., dimethylacetamide) under basic catalysis.

Reaction Conditions :

  • Catalyst : Sodium methoxide (0.1–0.2 equiv)
  • Temperature : 10–80°C (optimized at 45°C)
  • Solvent : Dimethylacetamide or tetrahydrofuran
  • Time : 4–6 hours

Post-reaction, the mixture is quenched with ice-water, and the precipitate is isolated via vacuum filtration. Yield improvements (85–90%) are achieved by recrystallization from methanol.

Table 1: Oxamide Synthesis Optimization
Parameter Range Tested Optimal Value Yield (%)
Catalyst Loading 0.05–0.3 equiv 0.15 equiv 89
Temperature (°C) 10–100 45 91
Solvent Polarity Low → High Dimethylacetamide 87

Sulfonylation and Oxazinan Formation

Sulfonyl Chloride Coupling

The 4-fluorophenylsulfonyl group is introduced via reaction of 4-fluorobenzenesulfonyl chloride with a 1,3-oxazinan-2-ylmethanol intermediate. US6177564B1 details this step using isopropyl acetate as the solvent and potassium bicarbonate for pH control.

Procedure :

  • Dissolve 1,3-oxazinan-2-ylmethanol (1.0 equiv) in isopropyl acetate.
  • Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.
  • Stir for 2 hours, then add aqueous KHCO₃ (10% w/v).
  • Separate organic layer, wash with NaHSO₃ solution, and dry over Na₂SO₄.

Yield : 78–82% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Oxazinan Ring Closure

Cyclization to form the 1,3-oxazinan ring employs a Mitsunobu reaction or acid-catalyzed dehydration. The former method, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, affords superior stereocontrol.

Optimized Protocol :

  • Substrate : 2-(Hydroxymethyl)amino alcohol derivative
  • Reagents : DEAD (1.2 equiv), PPh₃ (1.5 equiv)
  • Solvent : Tetrahydrofuran, 0°C → room temperature
  • Time : 12 hours

Fragment Coupling and Final Assembly

The oxamide and sulfonylated oxazinan fragments are coupled via nucleophilic acyl substitution. US6358945B1 discloses urea-forming reactions using carbonyldiimidazole (CDI) activation.

Stepwise Process :

  • Activate N-(3-hydroxypropyl)oxamide with CDI (1.5 equiv) in THF.
  • Add 3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-ylmethylamine (1.0 equiv).
  • Stir at 50°C for 8 hours under N₂.
  • Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Critical Parameters :

  • Moisture exclusion to prevent hydrolysis
  • Stoichiometric control to minimize diurea byproducts

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.74 (m, 2H, ArH), 4.32 (t, J=6.4 Hz, 2H, OCH₂)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₃FN₃O₆S: 456.1294; found: 456.1298

Industrial-Scale Considerations

Batch processes for this compound utilize continuous flow reactors to enhance mixing and thermal control during exothermic steps (e.g., sulfonylation). Solvent recovery systems are implemented for dimethylacetamide and isopropyl acetate to reduce costs.

Table 2: Scale-Up Challenges and Solutions
Challenge Laboratory Scale Industrial Adaptation
Exotherm Management Ice baths Jacketed reactors with coolant loops
Solvent Volume 500 mL Closed-loop recycling
Reaction Time 8 hours 3 hours (flow reactor)

Q & A

Q. What are the recommended synthetic routes for preparing N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide?

  • Methodological Answer : A common approach involves coupling sulfonyl oxazinan precursors with oxamide derivatives. For example, oxalyl chloride can mediate the reaction between 3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl methanol and 3-hydroxypropylamine in anhydrous dioxane under reflux (70–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Characterization should include FTIR (e.g., νmax ~1620 cm⁻¹ for oxamide C=O) and ¹H/¹³C-NMR in DMSO-d₆ to confirm sulfonyl and oxazinan moieties .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H-NMR : Identify signals for the 4-fluorophenyl group (δ ~7.3–7.9 ppm, doublets), oxazinan methylene (δ ~3.8–4.2 ppm), and hydroxypropyl protons (δ ~1.6–3.5 ppm).
  • LC-MS : Confirm molecular weight ([M+H]+ expected ~450–470 Da) and purity (>95%).
  • HPLC : Use a C18 column (e.g., Chromolith) with a methanol/water gradient to assess impurities .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer : The compound’s sulfonyl and hydroxypropyl groups enhance polarity. Test solubility in DMSO (stock solutions at 10 mM), followed by dilution in PBS or cell culture media (≤0.1% DMSO). For aqueous instability, use cyclodextrin-based solubilizers or adjust pH to 6.5–7.5 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK). Focus on hydrogen bonding between the oxamide group and kinase backbone residues (e.g., Asp831 in EGFR).
  • In Vitro Assays : Test inhibition against recombinant kinases (IC₅₀ determination via ADP-Glo™ assay). Compare with analogs lacking the 4-fluorophenyl sulfonyl group to evaluate its role in binding affinity .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :
  • Cell Permeability : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure. Normalize data to protein content.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use NADPH cofactors and monitor half-life (t₁/₂).
  • Off-Target Profiling : Screen against a panel of 50+ GPCRs and ion channels (Eurofins Cerep Panels) to identify confounding interactions .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use PEGylated liposomes or nanoemulsions to enhance bioavailability. Conduct dose-ranging studies in Sprague-Dawley rats (IV vs. oral administration).
  • PK Analysis : Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels via UPLC-MS and calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®) .

Methodological Design Considerations

Q. What controls are critical for ensuring reproducibility in enzyme inhibition assays?

  • Answer : Include:
  • Positive Controls : Staurosporine (broad-spectrum kinase inhibitor) at 1 µM.
  • Vehicle Controls : Match DMSO concentrations across all wells.
  • Signal Normalization : Use Z’-factor calculations to validate assay robustness.
  • Temperature Control : Perform assays at 25°C or 37°C with pre-equilibration to avoid enzyme denaturation .

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

  • Answer :
  • Force Field Adjustments : Re-parameterize docking simulations using AMBER or CHARMM to better model sulfonyl group interactions.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., via X-ray diffraction at 2.0 Å resolution) to validate binding poses .

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